molecular formula C26H27N5O3 B5209828 N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine

N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine

Cat. No. B5209828
M. Wt: 457.5 g/mol
InChI Key: SRCQYEXFGANOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine, also known as BMT-1, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BMT-1 belongs to the family of triazole compounds, which have been extensively studied for their diverse biological activities.

Mechanism of Action

N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine exerts its anti-cancer effects by inhibiting the activity of DNA topoisomerase II, which is essential for DNA replication and cell proliferation. N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine binds to the enzyme and prevents it from carrying out its function, leading to the accumulation of DNA breaks and the induction of apoptosis in cancer cells. N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine also inhibits the activity of other enzymes involved in DNA repair, further enhancing its anti-cancer effects.
Biochemical and Physiological Effects:
N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the growth of tumors in animal models. N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has several advantages for lab experiments, including its high purity and good yields, making it easy to synthesize and use in experiments. N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine also exhibits potent anti-cancer activity in vitro and in vivo, making it a promising candidate for cancer therapy. However, N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine also has some limitations, including its low solubility in water and its potential toxicity in normal cells at high concentrations.

Future Directions

There are several future directions for the research on N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine. One area of research is to optimize the synthesis method to improve the yield and purity of N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine. Another area of research is to investigate the potential of N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate the potential of N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine in the treatment of other diseases, such as bacterial infections and inflammatory diseases.

Synthesis Methods

The synthesis of N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine involves a multi-step process, starting from the reaction of 2-methylbenzoyl chloride with 4-methoxybenzylamine to form 2-methylbenzoyl-4-methoxybenzylamine. This intermediate is then reacted with sodium azide and copper(I) iodide to form the triazole ring, which is further reacted with 4-methoxybenzyl chloride to form the final product, N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine. The synthesis method of N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has been optimized to yield high purity and good yields, making it a suitable candidate for scientific research.

Scientific Research Applications

N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine exerts its anti-cancer effects by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. N,N'-bis(4-methoxybenzyl)-1-(2-methylbenzoyl)-1H-1,2,4-triazole-3,5-diamine also induces apoptosis, or programmed cell death, in cancer cells, thereby preventing their growth and proliferation.

properties

IUPAC Name

[3,5-bis[(4-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-18-6-4-5-7-23(18)24(32)31-26(28-17-20-10-14-22(34-3)15-11-20)29-25(30-31)27-16-19-8-12-21(33-2)13-9-19/h4-15H,16-17H2,1-3H3,(H2,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCQYEXFGANOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(=NC(=N2)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3,5-bis[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(2-methylphenyl)methanone

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